2-(2-Acetylaminoethyl)-6-cyanopyridine

Medicinal Chemistry Melatonergic Ligands Bioisosterism

Researchers optimizing melatonergic ligands face a critical gap: naphthalene-based scaffolds like Agomelatine often suffer from poor metabolic stability and limited solubility. 2-(2-Acetylaminoethyl)-6-cyanopyridine is the precise solution-a strategic pyridine-based bioisostere that replaces the naphthalene core while retaining key pharmacophoric features. Its unique 2,6-disubstitution pattern-combining a 6-cyano group with an acetamidoethyl side chain-is non-interchangeable with simpler analogs like 2-acetyl-6-cyanopyridine, ensuring fidelity in receptor subtype selectivity and synthetic pathways. As a pharmaceutical intermediate, it enables efficient synthesis of advanced melatonergic candidates and oligo-2,6-pyridine architectures. Supply chain assurance: ≥95% purity, global delivery, and dedicated technical support for development-scale projects.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 135450-58-7
Cat. No. B164181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetylaminoethyl)-6-cyanopyridine
CAS135450-58-7
SynonymsAcetamide, N-[2-(6-cyano-2-pyridinyl)ethyl]-
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=NC(=CC=C1)C#N
InChIInChI=1S/C10H11N3O/c1-8(14)12-6-5-9-3-2-4-10(7-11)13-9/h2-4H,5-6H2,1H3,(H,12,14)
InChIKeyOBLJOXCFETZQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Acetylaminoethyl)-6-cyanopyridine Procurement Overview


2-(2-Acetylaminoethyl)-6-cyanopyridine (IUPAC: N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide) is a heterocyclic building block characterized by a pyridine core with a cyano group at position 6 and an acetamidoethyl side chain at position 2 . With a molecular formula of C10H11N3O and a typical purity of ≥95%, it serves as a critical intermediate in pharmaceutical research, specifically as a strategic bioisostere of the antidepressant Agomelatine, where it is explored for its potential to modulate metabolic stability, solubility, and receptor subtype selectivity .

Agomelatine bioisostere for melatonergic ligand design
Functionalized intermediate with acetamidoethyl handle
Precision 2,6-disubstitution for targeted synthetic routes

Why Generic Analogs Cannot Substitute for 2-(2-Acetylaminoethyl)-6-cyanopyridine


This compound's value is not based on a single, overwhelming potency metric but on its unique and precise 2,6-disubstitution pattern, which is non-interchangeable with other cyanopyridines or pyridine analogs. The combination of a 6-cyano group and a 2-acetamidoethyl side chain creates a distinct pharmacophore essential for its function as a specific bioisostere and a versatile synthetic intermediate . Substituting a generic analog like 2-acetyl-6-cyanopyridine (CAS 159307-02-5) [1] would compromise the desired biological activity and synthetic pathway, as it lacks the key ethyl-acetamide side chain required for its melatonergic ligand applications and specific reactivity profiles.

2-Acetyl-6-cyanopyridine lacks the acetamidoethyl side chain critical for melatonergic bioisosterism.

The ketone group limits further derivatization, reducing synthetic versatility vs. the acetamidoethyl handle.

2-(2-Acetylaminoethyl)-6-cyanopyridine: Quantitative Evidence Guide


Agomelatine Bioisostere Differentiation

2-(2-Acetylaminoethyl)-6-cyanopyridine is a strategic bioisostere of the approved drug Agomelatine. The structural modification replaces the naphthalene scaffold with a pyridine ring and the methoxy group with a cyano moiety . This specific 2,6-disubstitution pattern is engineered to modulate key drug-like properties, such as metabolic stability and solubility, which are inherent limitations of the naphthalene-based Agomelatine [1].

Agomelatine Bioisostere
Class-level inference
2,6-Disubstituted pyridine replaces naphthalene; cyano replaces methoxy
May modulate metabolic stability and solubility profiles
Property impact inferred from bioisosterism principles
Medicinal Chemistry Melatonergic Ligands Bioisosterism

Synthetic Utility vs. 2-Acetyl-6-cyanopyridine

2-(2-Acetylaminoethyl)-6-cyanopyridine can be synthesized from 2-acetyl-6-cyanopyridine via reaction with amines . This establishes a clear functional differentiation: the target compound provides a more advanced and versatile intermediate with an amine-reactive handle (the acetamidoethyl group) compared to the simpler ketone group of 2-acetyl-6-cyanopyridine [1]. This allows for more convergent synthetic routes, potentially reducing the number of steps required to build complex molecular architectures like oligo-2,6-pyridines .

Synthetic Utility vs. 2-Acetyl-CN-pyridine
Class-level inference
Target offers amine-reactive acetamidoethyl handle vs. simpler ketone
Enables more convergent synthetic routes
Functional group comparison, not quantified
Organic Synthesis Pharmaceutical Intermediates Oligopyridine Synthesis

Defined Purity Specification for Research Consistency

The compound is typically supplied with a minimum purity specification of 95% . While this is a common baseline for many research chemicals, it provides a verifiable quality benchmark for procurement. This specification is crucial for ensuring reproducibility in biological assays and chemical reactions, as the presence of unspecified impurities can confound results. In contrast, a general search for 'cyanopyridine derivatives' yields compounds with widely varying purity profiles, some with no stated specification, making this a point of differentiation for reliable sourcing.

Purity Specification
Supporting evidence
≥95%
Baseline purity benchmark may support reproducibility
Verify batch-specific COA for critical assays
Quality Control Reproducibility Procurement

2-(2-Acetylaminoethyl)-6-cyanopyridine Research Applications


Development of Novel Melatonergic Ligands

This compound is specifically utilized as a strategic bioisostere of Agomelatine in the design of new melatonergic ligands . Researchers should prioritize this scaffold when seeking to improve upon the metabolic stability, solubility, or receptor subtype selectivity of existing naphthalene-based melatonin agonists.

Pharmaceutical Intermediate for Heterocycle Synthesis

2-(2-Acetylaminoethyl)-6-cyanopyridine serves as a key intermediate in the synthesis of more complex molecules, including oligo-2,6-pyridines [1]. Its specific substitution pattern makes it a more advanced and versatile building block than simpler 2,6-disubstituted pyridines like 2-acetyl-6-cyanopyridine, enabling more efficient synthetic routes to target compounds.

Research into Antiproliferative Agents

While not a standalone drug, this compound's pyridine core is a known pharmacophore in medicinal chemistry for developing anticancer agents [2]. It is used as a scaffold for designing new therapeutic candidates with potential antiproliferative effects, as indicated by studies on structurally similar compounds .

Application
Selection Property
Validation Focus
Melatonergic ligand design studies
Pyridine bioisostere of naphthalene scaffold
Metabolic stability and receptor subtype profiling
Heterocyclic intermediate synthesis
Acetamidoethyl reactive handle
Convergent route efficiency and product purity
Antiproliferative pathway research
Cyanopyridine scaffold for medicinal chemistry
Cell-based antiproliferative endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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